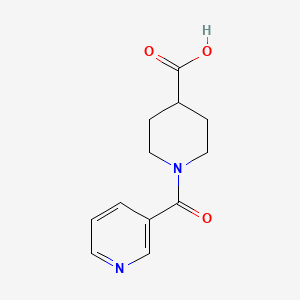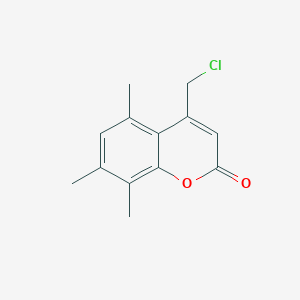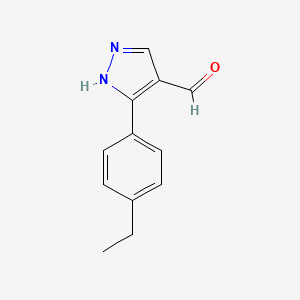
4-Chloro-5-formyl-3,6,6-trimethyl-6,7-dihydro-1H-indole-2-carboxylic acid ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "4-Chloro-5-formyl-3,6,6-trimethyl-6,7-dihydro-1H-indole-2-carboxylic acid ethyl ester" is a derivative of indole carboxylic acid esters, which are a class of compounds with significant biological activities. The presence of a chloro substituent and a formyl group in the indole moiety suggests potential reactivity and biological relevance. The ethyl ester group indicates that this compound could be a synthetic intermediate or a biologically active molecule in its own right.
Synthesis Analysis
The synthesis of related indole carboxylic acid esters can be derived from simpler starting materials, such as 2-chloro-6-nitrotoluene, which is used to synthesize 4-chloroindole-3-acetic acid (4-Cl-IAA) and its esters . The process involves multiple steps, including nitration, reduction, and esterification. Similarly, the synthesis of formyl-functionalized indole carboxylates can be achieved through the transformation of sulfomethyl groups to formyl functions, as demonstrated in the preparation of ethyl 4-, 6-, and 7-formyl-1H-indole-2-carboxylates . These methods provide a foundation for the synthesis of the compound , although the exact synthetic route for this specific compound is not detailed in the provided papers.
Molecular Structure Analysis
The molecular structure of indole derivatives is characterized by the indole core, a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The substitution pattern on the indole ring, such as the chloro and formyl groups, can significantly influence the chemical reactivity and biological activity of the compound. The ethyl ester moiety is a common functional group in medicinal chemistry, often used to improve the pharmacokinetic properties of drug candidates .
Chemical Reactions Analysis
Indole esters can participate in various chemical reactions. For instance, the formyl group in the indole moiety can be involved in aldol reactions, as seen with other aldehydes . The chloro substituent may also undergo nucleophilic substitution reactions, potentially leading to the formation of new carbon-heteroatom bonds. The ester group itself can be hydrolyzed under acidic or basic conditions, or it can be transformed into other functional groups through reactions such as reduction or aminolysis.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "4-Chloro-5-formyl-3,6,6-trimethyl-6,7-dihydro-1H-indole-2-carboxylic acid ethyl ester" are not provided in the papers, we can infer some general properties based on the structure. The presence of the formyl group suggests that the compound may have polar characteristics, which could affect its solubility in organic solvents versus water. The chloro substituent may also influence the compound's density and boiling point. The ester group typically confers some degree of
Applications De Recherche Scientifique
Synthesis Techniques
Research has focused on developing synthetic pathways for creating indole derivatives, including methods for forming 5-substituted indole derivatives and various formyl-indole-2-carboxylates. These methods often involve transformations of sulfomethyl groups to formyl functions and hydrolysis and oxidation steps to achieve the desired aldehyde groups on the indole backbone (Pete, Parlagh, & Tőke, 2003), (Pete, Szöllösy, & Szokol, 2006).
Biological Activities
Some indole derivatives have been studied for their biological activities, including antimicrobial and anticancer properties. Although specific studies on 4-Chloro-5-formyl-3,6,6-trimethyl-6,7-dihydro-1H-indole-2-carboxylic acid ethyl ester are not available, related compounds have shown promise in these areas. For instance, substituted ethyl esters of 2,4-bis-aminomethyl-5-hydroxy-1H-indole-3-carboxylic acids were synthesized and evaluated for their antiviral activities, although the specific activities against targeted viruses varied (Ivashchenko et al., 2014).
Chemical Transformations
The versatility of indole derivatives in chemical transformations is notable. These compounds serve as intermediates in synthesizing various biologically active molecules, highlighting their significance in medicinal chemistry and drug design. For example, the transformation of ethyl 3-(benzoylamino)-1H-indole-2-carboxylates through reactions with hydrazine hydrate or aqueous sodium hydroxide illustrates their potential for generating new chemical entities with varied biological functions (Cucek & Verček, 2008).
Orientations Futures
Propriétés
IUPAC Name |
ethyl 4-chloro-5-formyl-3,6,6-trimethyl-1,7-dihydroindole-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClNO3/c1-5-20-14(19)13-8(2)11-10(17-13)6-15(3,4)9(7-18)12(11)16/h7,17H,5-6H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKWXQGFYAOETKH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)CC(C(=C2Cl)C=O)(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90354721 |
Source


|
| Record name | 4-Chloro-5-formyl-3,6,6-trimethyl-6,7-dihydro-1H-indole-2-carboxylic acid ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90354721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-5-formyl-3,6,6-trimethyl-6,7-dihydro-1H-indole-2-carboxylic acid ethyl ester | |
CAS RN |
333780-20-4 |
Source


|
| Record name | 4-Chloro-5-formyl-3,6,6-trimethyl-6,7-dihydro-1H-indole-2-carboxylic acid ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90354721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

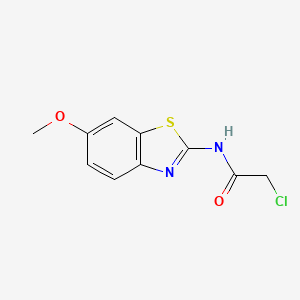
![5-{2-[(4-Fluorobenzyl)thio]phenyl}-1,3,4-thiadiazol-2-amine](/img/structure/B1298293.png)
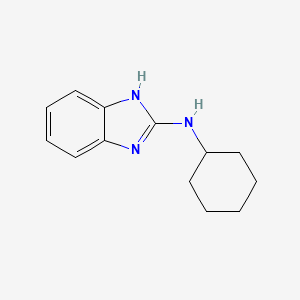
![1-[3-[(2,6-Dichlorophenyl)methoxy]phenyl]ethanone](/img/structure/B1298298.png)
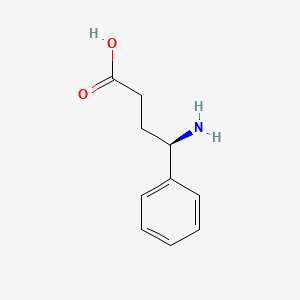
![4-tert-Butylamino-6-morpholin-4-yl-[1,3,5]triazine-2-carboxylic acid](/img/structure/B1298307.png)
![3-[(Pyridin-3-ylmethyl)-amino]-benzoic acid](/img/structure/B1298313.png)

![2-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B1298328.png)
![4-(chloromethyl)-2H-benzo[h]chromen-2-one](/img/structure/B1298334.png)
